[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)
CAS No.: 1188507-66-5
Cat. No.: VC11688632
Molecular Formula: C28H36AuF6N2O4PS2
Molecular Weight: 870.7 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) - 1188507-66-5](/images/structure/VC11688632.png)
Specification
CAS No. | 1188507-66-5 |
---|---|
Molecular Formula | C28H36AuF6N2O4PS2 |
Molecular Weight | 870.7 g/mol |
IUPAC Name | bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
Standard InChI | InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
Standard InChI Key | RWMUXLGTNIZZMT-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Canonical SMILES | CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Introduction
Chemical Identification and Structural Composition
The compound features a gold(I) center coordinated to two distinct ligands: a bulky phosphine (2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl, abbreviated as DavePhos) and a bis(trifluoromethyl)sulfonylimido anion. The molecular formula is derived as C₂₈H₃₆AuF₆N₂O₄PS₂, with a calculated molecular weight of 870.66 g/mol based on constituent atomic masses . DavePhos, the phosphine ligand, is characterized by a biphenyl backbone substituted with a dicyclohexylphosphino group and a dimethylamino moiety, conferring steric bulk and electronic tunability .
Table 1: Ligand and Counterion Properties
Component | Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
DavePhos ligand | C₂₆H₃₆NP | 393.55 | Steric hindrance, electron-donating N |
Bis(trifluoromethyl)sulfonylimido | C₂F₆NO₄S₂ | 280.18 | Strong electron-withdrawing capacity |
Gold(I) center | Au | 196.97 | Linear coordination geometry |
The combination of a strongly donating phosphine and a weakly coordinating anion creates a reactive yet stable gold(I) complex, a design principle observed in related catalytic systems .
Physicochemical Properties
Thermal Stability
The DavePhos ligand exhibits a melting point of 121–124°C , suggesting moderate thermal stability for the gold complex. Gold(I) phosphine derivatives generally decompose above 200°C, with stability enhanced by bulky ligands and weakly coordinating anions .
Spectroscopic Features
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NMR Spectroscopy: The phosphine ligand’s ³¹P NMR signal typically appears near δ 15–25 ppm, while ¹H NMR shows distinct resonances for cyclohexyl (δ 1.0–2.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
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IR Spectroscopy: Strong absorptions for the Tf₂N⁻ anion are expected at ~1350 cm⁻¹ (S=O) and ~1200 cm⁻¹ (C-F) .
Complex | Ligand Type | Application | Turnover Frequency (h⁻¹) |
---|---|---|---|
[Au(PTA)(C≡CPh)] | N-heterocyclic | Luminescent materials | N/A |
[Au(DavePhos)(Tf₂N)] | Bulky phosphine | Hypothesized catalyst | To be determined |
[Au(PPh₃)Cl] | Triphenylphosphine | Alkyne hydration | 50–100 |
Biological and Materials Applications
Anticancer Activity
Structurally related gold(I) phosphine complexes exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 0.63–0.78 μM for MCF-7) . The lipophilic Tf₂N⁻ anion may enhance cellular uptake, while the DavePhos ligand could modulate target specificity.
Luminescent Properties
Gold(I) complexes often display phosphorescence due to spin-orbit coupling. For example, [Au(C≡CR)(PTA)] emits at 477–613 nm with lifetimes up to 14 μs . The title compound’s emission profile remains uncharacterized but likely depends on Au⋯Au interactions in the solid state.
Challenges and Future Directions
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Stability Optimization: While nickel(III) complexes require stabilizing ligands to prevent reductive elimination , gold(I) systems face challenges with ligand dissociation.
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Mechanistic Studies: Detailed kinetic analyses are needed to elucidate the compound’s catalytic cycle and intermediate species.
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Application Expansion: Testing in photoredox catalysis or asymmetric synthesis could exploit the chiral DavePhos scaffold.
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